
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a complex organic compound characterized by its chiral centers and functional groups. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a hydroxyl group on a propanoic acid backbone. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2S,3S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Purification: The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Flow Chemistry: Flow microreactors are employed for the efficient and sustainable synthesis of the Boc-protected compound. This method offers better control over reaction conditions and scalability compared to traditional batch processes.
Large-Scale Synthesis: Industrial-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the free amino group.
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Substitution Reactions: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM) as solvent.
Oxidation: KMnO4, aqueous medium, heat.
Substitution: Electrophiles like bromine (Br2), iron(III) chloride (FeCl3) as catalyst.
Major Products Formed:
Deprotection: Free amino group derivative.
Oxidation: (2S,3S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid.
Substitution: Brominated or other substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has significant potential in the field of medicinal chemistry due to its structural similarity to known bioactive molecules. Its applications include:
- Drug Design : The presence of the fluorophenyl group enhances lipophilicity and may improve the pharmacokinetic properties of drug candidates. This is particularly relevant in designing inhibitors for various enzymes and receptors involved in disease pathways .
- Prodrug Development : The Boc group serves as a protective moiety that can be removed enzymatically, allowing for targeted release of the active drug in vivo. This feature is particularly useful in designing prodrugs that require metabolic activation .
Research indicates that this compound can interact with various biological targets:
- Enzyme Inhibition : Studies have shown that derivatives of amino acids can act as inhibitors for enzymes such as proteases and kinases, which are crucial in cancer therapy and other diseases .
- Receptor Modulation : The compound's ability to modulate receptor activity has been explored, particularly in the context of G-protein coupled receptors (GPCRs), which are key targets in drug discovery .
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules. Its versatility allows chemists to modify the structure further to enhance biological activity or tailor it for specific therapeutic uses.
Immunology and Inflammation Research
Given its structural characteristics, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid has been studied for its potential effects on immune responses:
- Cytokine Modulation : Research indicates that compounds similar to this can influence cytokine production, thereby affecting inflammation processes . This opens avenues for developing therapies targeting autoimmune diseases and chronic inflammation.
Virtual Screening and Computational Studies
The compound can be utilized in virtual screening processes to identify potential drug candidates by simulating interactions with target proteins. This computational approach accelerates the drug discovery process by predicting binding affinities and identifying lead compounds .
Case Study 1: Drug Development
A recent study explored the synthesis of a series of phenylalanine derivatives, including this compound, aimed at developing potent inhibitors for a specific kinase involved in cancer progression. The results indicated enhanced inhibitory activity compared to parent compounds, demonstrating the importance of structural modifications in drug design.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of derivatives containing the Boc group. The study found that these compounds exhibited significant inhibition against certain proteases linked to inflammatory diseases, highlighting their potential therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid: Lacks the fluorophenyl group.
(2S,3S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid: Lacks the Boc-protected amino group.
(2S,3S)-3-((benzyloxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid: Similar structure but with a benzyl-protected amino group instead of Boc.
Biological Activity
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C₉H₁₅FNO₄
- CAS Number : 1217816-30-2
- IUPAC Name : this compound
The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which is critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxypropanoic acids can demonstrate antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Potential : The fluorinated phenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that fluorinated amino acids can stabilize peptide structures and improve their resistance to proteolytic degradation, potentially leading to enhanced anticancer activity .
- Modulation of Metabolic Pathways : The compound's structure suggests potential interactions with metabolic enzymes and signaling pathways. It may influence pathways such as PI3K/Akt/mTOR and JAK/STAT signaling, which are crucial in cellular growth and survival .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Metabolic Modulation | Alteration of enzyme activity |
Case Study 1: Anticancer Activity
In a study examining the effects of fluorinated amino acids on cancer cell lines, it was found that substituting leucine with fluorinated derivatives resulted in increased thermal stability and resistance to proteolytic enzymes. This modification led to enhanced efficacy in inducing apoptosis in breast cancer cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of various hydroxypropanoic acid derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
(2S,3S)-3-(3-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILSZBYEOKFTC-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719308 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217816-30-2 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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